Cinnamtannin A2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Bioscience: Increasing GLP-1 and Insulin Secretion

Cinnamtannin A2 has been studied for its effects on glucagon-like peptide-1 (GLP-1) and insulin secretion in mice. Researchers isolated and purified dimeric, trimeric, and tetrameric procyanidins from cacao liquor and investigated their influence on the “incretin effect”. They found that Cinnamtannin A2 specifically increased the GLP-1 and insulin secretion levels in the plasma after 60 minutes of administration . As evidence of the action of insulin, activation of the insulin receptor and insulin receptor substrate-1 was observed in the soleus muscle . These results indicate that the intake of Cinnamtannin A2 may improve hyperglycemia through an incretin-like effect, accompanied by activation of the insulin-signaling pathway .

Biotechnology: Attenuating Skeletal Muscle Wasting

In another study, the impact of repeated administration of Cinnamtannin A2 on skeletal muscle disuse atrophy model mice induced by hindlimb suspension for 14 days was examined. The researchers found that Cinnamtannin A2 reduced weight loss and a reduction in the average myofibre size, which were observed in the suspension-vehicle group . A marked increase in the dephosphorylation of forkhead box O (FoxO) 3a by the suspension was reduced by Cinnamtannin A2 . These results suggest that Cinnamtannin A2 administration results in sympathetic nerve activation and promotes hypertrophy while inhibiting the progress of disuse muscle atrophy .

Biochemistry: Nephroprotection

Cinnamtannin A2 has been studied for its nephroprotective effects. In a study, 5/6 nephrectomized rat model was used to induce chronic renal failure (CRF) and rats were treated with Cinnamtannin A2 10 mg/kg, i.p. for the period of 30 days . The researchers found that treatment with Cinnamtannin A2 ameliorates the altered level of creatinine, blood urea nitrogen (BUN), Neutrophil gelatinase-associated lipocalin (NGAL), Kidney Injury Molecule-1 (KIM-1) and cytokines in the serum and microalbuminurea in the urine of 5/6 nephrectomized rat . Oxidative stress level was reduced in Cinnamtannin A2 treated group than CRF group . Moreover, treatment with Cinnamtannin A2 attenuates the altered expression of proteins involved in Nrf2-Keap1 pathway in the kidney tissue of 5/6 nephrectomized rat .

Oncology: Cancer Chemoprevention

Cinnamtannin A2, as a procyanidin, has been suggested to have potential in cancer chemoprevention. Procyanidin has been shown to inhibit the proliferation of various cancer cells both in vitro and in vivo . It targets many components of intracellular signaling pathways, including pro-inflammatory mediators, regulators of cell survival and apoptosis, and angiogenic and metastatic mediators . It modulates a set of upstream kinases, transcription factors, and their regulators . These findings suggest that procyanidin, including Cinnamtannin A2, could be a promising lead compound for cancer prevention and treatment .

Neuroprotection

While specific studies on Cinnamtannin A2’s role in neuroprotection are limited, procyanidins, the group of compounds to which Cinnamtannin A2 belongs, have been identified in multiple animal models of ischemic, hemorrhagic, traumatic, and nontraumatic cerebral lesions as having potential neuroprotective strategies . These strategies limit secondary tissue loss and/or improve functional outcomes .

Cardiovascular Health

Long-term intake of procyanidins, including Cinnamtannin A2, has been suggested to reduce the risk of cardiovascular diseases . In a study, it was found that Cinnamtannin A2 significantly ameliorated postprandial hyperglycemia at least in part by promoting GLUT4 translocation to the plasma membrane by activating both insulin- and AMPK-signaling pathways . This suggests a potential role for Cinnamtannin A2 in improving cardiovascular health .

Antioxidant Activity

Cinnamtannin A2, as a tetrameric procyanidin, exhibits antioxidant activity . It is commonly isolated from apples and cocoa and has been reported to have antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Anti-inflammatory Activity

Procyanidin, the group of compounds to which Cinnamtannin A2 belongs, acts as an anti-inflammatory . It inhibits adipogenesis, melanogenesis, oxidative stress, and enhances lipid metabolism and macrophage activity . In another study, it was found that Cinnamtannin B1, a compound similar to Cinnamtannin A2, showed good anti-inflammatory activity in vivo, which was shown to relieve the inflammation associated with P. acne infections .

Antimicrobial Activity

Cinnamtannin B1, a compound similar to Cinnamtannin A2, has been reported to have better antibacterial activity against P. acnes than benzoyl peroxide (BPO), a common antimicrobial agent . This suggests that Cinnamtannin A2 may also have potential antimicrobial properties.

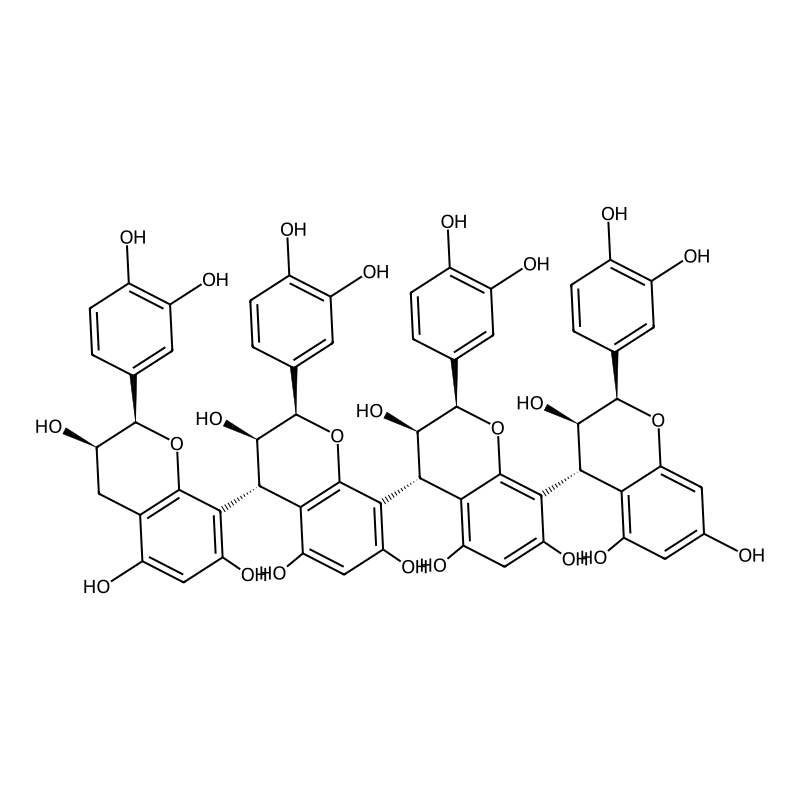

Cinnamtannin A2 is a tetrameric procyanidin, specifically an (−)-epicatechin tetramer, characterized by its unique structure comprising four (−)-epicatechin units linked primarily by C4–C8 bonds. This compound is notable for its presence in various natural sources, including cocoa, red wine, immature apples, and pine bark. Cinnamtannin A2 is recognized for its astringent properties and potential health benefits, particularly in the context of cardiovascular and metabolic health. Its chemical structure plays a crucial role in its biological activity and interactions within biological systems .

Studies suggest Cinnamtannin A2 may improve blood sugar control by increasing the secretion of glucagon-like peptide-1 (GLP-1) and insulin []. GLP-1 stimulates insulin production and reduces glucagon secretion, both of which contribute to lowering blood sugar levels []. Additionally, Cinnamtannin A2 might protect kidney function by regulating the expression of specific proteins involved in kidney injury. Further research is needed to fully elucidate its mechanism of action.

- Oxidation: Cinnamtannin A2 can be oxidized to form various reactive oxygen species, contributing to its antioxidant activity.

- Polymerization: The compound can participate in further polymerization reactions, leading to larger polyphenolic structures.

- Complexation: It has the ability to form complexes with metal ions and proteins, which may influence its bioactivity and stability in food matrices .

Cinnamtannin A2 exhibits a range of biological activities:

- Antioxidant Activity: It acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress.

- Metabolic Effects: Studies have shown that cinnamtannin A2 enhances insulin sensitivity and promotes the secretion of glucagon-like peptide-1, which is beneficial for glucose metabolism .

- Muscle Health: Research indicates that cinnamtannin A2 can mitigate disuse muscle atrophy by promoting muscle hypertrophy and activating sympathetic nervous system pathways .

- Neurogenesis: Short-term administration has been linked to improvements in spatial memory and adult hippocampal neurogenesis in mice .

The synthesis of cinnamtannin A2 can be achieved through various methods:

- Self-Condensation of Dimeric Epicatechin: This method involves the use of dimeric epicatechin as both nucleophile and electrophile, facilitated by Lewis acids like zinc triflate. This approach allows for the selective formation of the tetrameric structure from simpler flavanol precursors .

- Chemical Modification: Starting from simpler flavonoids or polyphenolic compounds, chemical modifications can be performed to construct the desired tetrameric structure through controlled reactions.

- Extraction from Natural Sources: Cinnamtannin A2 can also be isolated from plant materials rich in (−)-epicatechin through extraction techniques followed by purification processes such as chromatography.

Cinnamtannin A2 has several applications across different fields:

- Nutraceuticals: Its antioxidant properties make it a valuable ingredient in dietary supplements aimed at improving health outcomes related to oxidative stress.

- Food Industry: As a natural preservative due to its antimicrobial properties, it can enhance the shelf life of food products.

- Pharmaceuticals: Research into its therapeutic effects suggests potential applications in treatments for metabolic disorders and muscle wasting conditions.

Interaction studies involving cinnamtannin A2 have revealed several significant findings:

- Sympathetic Nervous System Activation: Cinnamtannin A2 has been shown to increase sympathetic nervous activity, which may contribute to its beneficial effects on metabolism and muscle health .

- Hormonal Regulation: It influences the expression of hormones such as corticotropin-releasing hormone, indicating its role in stress response mechanisms within the body .

- Neuroprotective Effects: The compound's impact on neurogenesis suggests potential protective effects against cognitive decline associated with aging .

Cinnamtannin A2 shares structural similarities with other polyphenolic compounds. Here are some notable comparisons:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Cinnamtannin B1 | Dimeric Procyanidin | Structurally simpler; less potent antioxidant |

| Procyanidin B2 | Dimeric Procyanidin | More common; widely studied for cardiovascular benefits |

| Epicatechin | Monomeric Flavanol | Found in high concentrations in green tea; less complex than cinnamtannin A2 |

| Theaflavins | Polymeric Flavonoid | Present in black tea; known for unique health benefits |

Cinnamtannin A2 is unique due to its specific tetrameric structure and pronounced biological activities that differentiate it from simpler or more complex polyphenols. Its ability to enhance metabolic processes while providing neuroprotective effects sets it apart within this class of compounds .